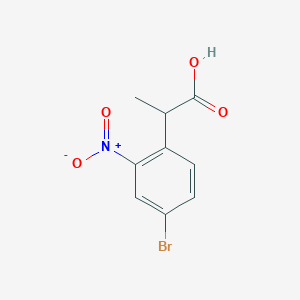

2-(4-Bromo-2-nitrophenyl)propanoic acid

説明

2-(4-Bromo-2-nitrophenyl)propanoic acid is a substituted propanoic acid derivative featuring a bromo (Br) group at the para-position and a nitro (NO₂) group at the ortho-position on the phenyl ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The nitro group enhances electrophilic substitution reactivity, while the bromo atom facilitates cross-coupling reactions, making it valuable in catalytic processes .

特性

IUPAC Name |

2-(4-bromo-2-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-5(9(12)13)7-3-2-6(10)4-8(7)11(14)15/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZCAIRLBYOQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenyl)propanoic acid can be achieved through several methods. One common approach involves the bromination of 2-nitrophenylpropanoic acid. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.

化学反応の分析

Types of Reactions

2-(4-Bromo-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents.

Oxidation Reactions: The compound can undergo oxidation reactions, potentially leading to the formation of different functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or chemical agents like sodium borohydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Substitution: Products depend on the nucleophile used, resulting in compounds like 2-(4-amino-2-nitrophenyl)propanoic acid.

Reduction: The major product is 2-(4-bromo-2-aminophenyl)propanoic acid.

Oxidation: Products vary based on the extent of oxidation and the specific conditions used.

科学的研究の応用

2-(4-Bromo-2-nitrophenyl)propanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with unique properties.

作用機序

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and nitro groups play crucial roles in its reactivity and interactions with molecular targets.

類似化合物との比較

Structural and Functional Group Comparisons

The following table compares key structural and physicochemical properties of 2-(4-Bromo-2-nitrophenyl)propanoic acid with structurally related compounds:

Key Observations:

- Electron-Withdrawing Effects: The nitro group in 2-(4-Bromo-2-nitrophenyl)propanoic acid increases acidity (pKa ~2-3) compared to methyl-substituted analogs (e.g., 2-(4-Bromophenyl)-2-methylpropanoic acid, pKa ~4-5) .

- Reactivity : The bromo substituent enables Suzuki-Miyaura cross-coupling reactions, while the nitro group directs electrophilic substitutions to meta-positions .

Physicochemical Data Table

| Property | 2-(4-Bromo-2-nitrophenyl)propanoic acid | 2-(4-Bromo-2-fluorophenyl)-2-methylpropanoic acid | 2-(4-Bromophenyl)-2-methylpropanoic acid |

|---|---|---|---|

| Melting Point (°C) | Not reported | 98–100 | 120–122 |

| Solubility in Water (mg/mL) | Low (<1) | Insoluble | Insoluble |

| LogP (Octanol-Water) | ~2.5 | ~3.0 | ~2.8 |

| Reactivity with NaHCO₃ | Forms salt | No reaction | No reaction |

Research Findings and Challenges

- Yield Optimization : The low yield (24%) in the target compound’s synthesis underscores the need for improved catalytic systems or alternative bromination agents .

- Structural Isomerism: Positional isomerism (e.g., 2- vs. 3-substituted propanoic acids) significantly impacts bioactivity, as seen in cinnamic acid derivatives .

生物活性

2-(4-Bromo-2-nitrophenyl)propanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activities associated with this compound, including its interactions with enzymes and receptors, as well as its applications in various fields.

Chemical Structure and Properties

The chemical structure of 2-(4-Bromo-2-nitrophenyl)propanoic acid includes a bromine atom and a nitro group attached to a phenyl ring, linked to a propanoic acid moiety. Its molecular formula is with a molar mass of approximately 274.07 g/mol. The presence of the bromine and nitro groups significantly influences its chemical properties, enhancing its potential biological activity.

Biological Activities

Research indicates that 2-(4-Bromo-2-nitrophenyl)propanoic acid exhibits several biological activities:

Enzyme Inhibition and Receptor Modulation

- Enzyme Interaction : The compound's structural similarity to natural amino acids allows it to interact with various enzymes, potentially serving as an enzyme inhibitor. Studies suggest that it may modulate enzyme activity through competitive inhibition mechanisms.

- Receptor Binding : The unique electronic properties imparted by the bromine and nitro groups may influence receptor binding affinities, making it a candidate for exploring molecular recognition processes in biological systems.

Antibacterial Activity

Recent studies have demonstrated the antibacterial potential of 2-(4-Bromo-2-nitrophenyl)propanoic acid against various strains of bacteria. For instance, it has shown significant activity against Gram-positive and Gram-negative bacteria, which is attributed to the halogen substituents that enhance its bioactivity .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. faecalis | 40 µg/mL |

| P. aeruginosa | 50 µg/mL |

| S. typhi | 45 µg/mL |

| K. pneumoniae | 30 µg/mL |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary findings suggest that it may inhibit cell proliferation in various cancer cell lines, with IC50 values demonstrating effectiveness comparable to established chemotherapeutics .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| Breast Cancer (MCF-7) | 7 - 20 |

| Prostate Cancer | 10 - 15 |

| Pancreatic Cancer | 3 - 14 |

Case Studies

In a notable case study, researchers investigated the effects of 2-(4-Bromo-2-nitrophenyl)propanoic acid on human leukemia cell lines. The study revealed that treatment led to significant apoptosis induction and cell cycle arrest at the S phase, indicating its potential as an anticancer agent .

Synthesis and Applications

The synthesis of 2-(4-Bromo-2-nitrophenyl)propanoic acid typically involves multi-step organic reactions that can be tailored to enhance yield and purity. Its versatility allows for applications not only in medicinal chemistry but also in organic synthesis where it can serve as a precursor for other biologically active compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。